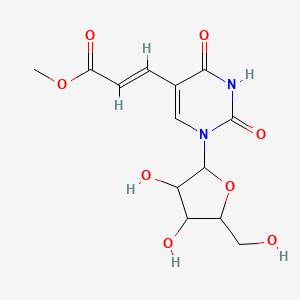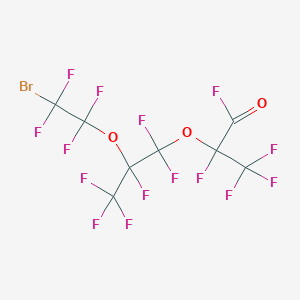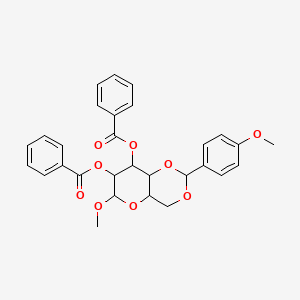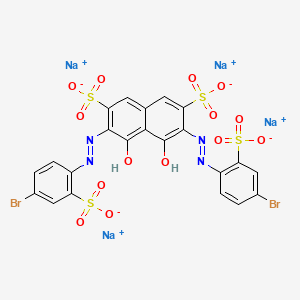
Levofloxacin acyl-b-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levofloxacin acyl-b-D-glucuronide is a metabolite of levofloxacin, a broad-spectrum antibiotic belonging to the fluoroquinolone class. This compound is formed through the glucuronidation process, where levofloxacin is conjugated with glucuronic acid. The resulting metabolite plays a significant role in the pharmacokinetics and excretion of levofloxacin in the human body.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of levofloxacin acyl-b-D-glucuronide typically involves the enzymatic or chemical conjugation of levofloxacin with glucuronic acid. Enzymatic methods use UDP-glucuronosyltransferases (UGTs) to catalyze the reaction under physiological conditions. Chemical synthesis can be achieved by activating glucuronic acid with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and then reacting it with levofloxacin in an appropriate solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound often employs biotechnological processes involving microbial or mammalian cell cultures that express the necessary UGT enzymes. These bioreactors are optimized for high yield and purity, ensuring the efficient production of the compound for research and pharmaceutical applications.
化学反応の分析
Types of Reactions
Levofloxacin acyl-b-D-glucuronide can undergo various chemical reactions, including:
Hydrolysis: Breaking down into levofloxacin and glucuronic acid under acidic or basic conditions.
Oxidation: Potential oxidation of the levofloxacin moiety, although this is less common.
Substitution: Reactions involving the replacement of functional groups on the glucuronic acid or levofloxacin moiety.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Mild oxidizing agents like hydrogen peroxide (H₂O₂).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Levofloxacin and glucuronic acid.
Oxidation: Oxidized derivatives of levofloxacin.
Substitution: Various substituted glucuronides depending on the nucleophile used.
科学的研究の応用
Levofloxacin acyl-b-D-glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of levofloxacin in the human body.
Toxicology: Assessing the safety and potential side effects of levofloxacin and its metabolites.
Drug Development: Investigating the role of glucuronidation in drug metabolism and designing new drugs with improved pharmacokinetic profiles.
Biochemistry: Understanding the enzymatic processes involved in glucuronidation and the role of UGT enzymes.
作用機序
Levofloxacin acyl-b-D-glucuronide itself does not exhibit significant antibacterial activity. its formation and excretion are crucial for the detoxification and elimination of levofloxacin from the body. The glucuronidation process involves the transfer of glucuronic acid from UDP-glucuronic acid to levofloxacin, catalyzed by UGT enzymes. This reaction increases the solubility of levofloxacin, facilitating its excretion via the kidneys.
類似化合物との比較
Similar Compounds
Ciprofloxacin glucuronide: A metabolite of ciprofloxacin, another fluoroquinolone antibiotic.
Moxifloxacin glucuronide: A metabolite of moxifloxacin, also a fluoroquinolone antibiotic.
Uniqueness
Levofloxacin acyl-b-D-glucuronide is unique due to its specific parent compound, levofloxacin, which has a distinct pharmacokinetic and pharmacodynamic profile compared to other fluoroquinolones. The glucuronidation of levofloxacin results in a metabolite that is more water-soluble, aiding in its excretion and reducing potential toxicity.
Conclusion
This compound is an important metabolite in the pharmacokinetics of levofloxacin. Its synthesis, chemical reactions, and applications in scientific research provide valuable insights into drug metabolism and the role of glucuronidation in drug detoxification and excretion. Understanding this compound’s mechanism of action and comparing it with similar metabolites highlights its significance in the field of pharmacology and drug development.
特性
IUPAC Name |
6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACUZKDACXKMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




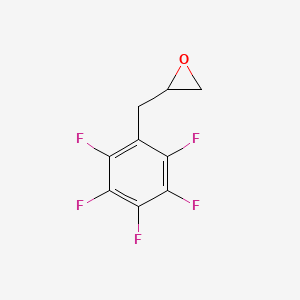
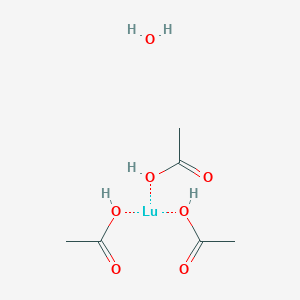
![(S)-1-[(S)-1-[Bis(3,5-xylyl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12062759.png)
